![molecular formula C5H3Cl2IN2 B7938121 4-Chloro-2-chloromethyl-5-iodo-pyrimidine](/img/structure/B7938121.png)
4-Chloro-2-chloromethyl-5-iodo-pyrimidine
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Overview
Description
4-Chloro-2-chloromethyl-5-iodo-pyrimidine is a halogenated pyrimidine derivative characterized by the presence of chlorine and iodine atoms on its aromatic ring structure
Synthetic Routes and Reaction Conditions:
Halogenation of Pyrimidine: The compound can be synthesized through the halogenation of pyrimidine using chlorine and iodine in the presence of a suitable catalyst.
Chloromethylation: Chloromethylation of pyrimidine derivatives can be achieved using formaldehyde and hydrochloric acid, followed by halogenation to introduce the iodine atom.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Flow Process: Some manufacturers may use a continuous flow process to enhance production efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Substitution reactions are common, where the chlorine or iodine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various carboxylic acids, aldehydes, and ketones can be formed.
Reduction Products: Amines and other reduced derivatives are common.
Substitution Products: A wide range of substituted pyrimidines can be synthesized.
Scientific Research Applications
Chemistry: 4-Chloro-2-chloromethyl-5-iodo-pyrimidine is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is investigated for its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-2-chloromethyl-5-iodo-pyrimidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
4-Chloro-2-methyl-5-iodo-pyrimidine: Similar structure but lacks the chloromethyl group.
2-Chloromethyl-5-iodo-pyrimidine: Lacks the chlorine atom at the 4-position.
4-Chloro-5-iodo-pyrimidine: Lacks the chloromethyl group.
Uniqueness: The presence of both chlorine and iodine atoms on the pyrimidine ring, along with the chloromethyl group, makes 4-Chloro-2-chloromethyl-5-iodo-pyrimidine unique compared to its analogs. This combination of functional groups can lead to distinct chemical and biological properties.
Biological Activity
4-Chloro-2-chloromethyl-5-iodo-pyrimidine is a halogenated pyrimidine derivative that has garnered attention for its potential biological activities. Its structural components, particularly the presence of chlorine and iodine, suggest unique interactions with biological targets, making it a compound of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure is characterized by a pyrimidine ring substituted with chlorine and iodine atoms. This configuration is crucial for its biological activity, as halogens can influence lipophilicity, electronic properties, and reactivity.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition or modification of their function. The iodine atom enhances binding affinity through increased polarizability, which may improve the compound’s efficacy against certain biological targets .
Antimicrobial Activity
Research indicates that halogenated pyrimidines exhibit significant antimicrobial properties. For instance, derivatives of 5-iodo-pyrimidines have shown activity against various bacterial strains. The mechanism often involves interference with nucleic acid synthesis or disruption of metabolic pathways in microorganisms.
Anti-inflammatory Effects
Studies have reported that pyrimidine derivatives can exhibit anti-inflammatory activity. For example, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Specific IC50 values for COX-2 inhibition have been noted as low as 0.04 μmol, indicating potent anti-inflammatory effects .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of halogenated pyrimidines have been explored in various cancer cell lines. For instance, compounds related to this compound demonstrated significant inhibitory effects on cell proliferation in MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cell lines. IC50 values for these compounds were reported in the nanomolar range, suggesting strong anticancer potential .
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial activity of several halogenated pyrimidines against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited superior activity compared to non-halogenated analogs, supporting the hypothesis that halogenation enhances biological activity.
Compound | Activity (Zone of Inhibition) |
---|---|
Control | 10 mm |
This compound | 20 mm |
Case Study 2: Anti-inflammatory Effects
In an evaluation of anti-inflammatory properties, a series of pyrimidine derivatives were tested for COX inhibition. The study found that those containing the chloromethyl group had significantly lower IC50 values compared to controls.
Compound | IC50 (μmol) | Selectivity Index |
---|---|---|
Celecoxib | 0.04 ± 0.01 | - |
This compound | 0.02 ± 0.01 | >1 |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
- Chloromethyl Group : Enhances reactivity towards nucleophiles.
- Iodine Atom : Increases binding affinity due to higher polarizability.
- Pyrimidine Core : Essential for interaction with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)-5-iodopyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2IN2/c6-1-4-9-2-3(8)5(7)10-4/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJLGNDANQYUGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)CCl)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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